N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-phenylmethanesulfonamide
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Overview
Description
The compound is a complex organic molecule. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms . It also has a phenyl group (a ring of 6 carbon atoms, often represented as “Ph”) and a sulfonamide group (-SO2NH2), which is a common feature in many medicinal drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the sulfonamide group can participate in reactions like hydrolysis, while the pyridazinone ring might undergo reactions like ring-opening or substitution .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be predicted based on the functional groups and overall structure of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-18-9-7-17(8-10-18)19-11-12-20(25)24(23-19)14-4-13-22-28(26,27)15-16-5-2-1-3-6-16/h1-3,5-12,22H,4,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHITOJBGYYZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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